(2-(Methylthio)pyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone
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Overview
Description
(2-(Methylthio)pyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound that features a pyridine ring substituted with a methylthio group at the 2-position and a quinolin-2-yloxy group attached to a pyrrolidine ring at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Methylthio)pyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine and quinoline intermediates, followed by their coupling through a series of reactions. The key steps include:
Formation of the Pyridine Intermediate: The pyridine ring is synthesized with a methylthio group at the 2-position using a nucleophilic substitution reaction.
Formation of the Quinoline Intermediate: The quinoline ring is synthesized and functionalized to introduce the 2-yloxy group.
Coupling Reaction: The pyridine and quinoline intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2-(Methylthio)pyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the pyridine or quinoline rings.
Substitution: The pyridine and quinoline rings can undergo electrophilic or nucleophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydrogenated derivatives.
Substitution: Functionalized pyridine or quinoline derivatives.
Scientific Research Applications
(2-(Methylthio)pyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2-(Methylthio)pyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of the target. This can lead to inhibition or activation of biological pathways, depending on the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
(2-(Methylthio)pyridin-3-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone: can be compared with other pyridine and quinoline derivatives that have similar functional groups.
Quinoline Derivatives: Compounds like chloroquine and hydroxychloroquine, which have a quinoline core, but differ in their substituents and overall structure.
Pyridine Derivatives: Compounds like nicotinamide and pyridoxine, which have a pyridine core but different functional groups.
Uniqueness
The uniqueness of this compound lies in its combined structural features of both pyridine and quinoline rings, along with the specific substituents that confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(2-methylsulfanylpyridin-3-yl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-26-19-16(6-4-11-21-19)20(24)23-12-10-15(13-23)25-18-9-8-14-5-2-3-7-17(14)22-18/h2-9,11,15H,10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUCOIHRLWKDQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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